molecular formula C18H19N5O3 B10982206 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide

Cat. No.: B10982206
M. Wt: 353.4 g/mol
InChI Key: SHUYVTRNTKIPSS-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a pyridine ring, and a dimethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-25-14-8-6-12(11-15(14)26-2)7-9-16-20-18(23-22-16)21-17(24)13-5-3-4-10-19-13/h3-6,8,10-11H,7,9H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

SHUYVTRNTKIPSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC=CC=N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the triazole ring.

    Formation of the Pyridine Carboxamide: The final step involves coupling the triazole intermediate with a pyridine carboxylic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of triazole derivatives, including those related to N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide. For instance:

  • Study Findings : A review of various triazole derivatives indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The triazole moiety is believed to interfere with the synthesis of nucleic acids in bacteria, leading to cell death.

Antifungal Activity

The compound has also shown promise in antifungal applications:

  • Efficacy Against Fungi : Research indicates that similar triazole compounds exhibit antifungal activity against Candida albicans with minimal inhibitory concentrations (MIC) often below 25 µg/mL .
  • Case Study : In one study, several synthesized derivatives demonstrated greater efficacy than traditional antifungals like fluconazole against resistant fungal strains .

Anticancer Properties

The potential anticancer activity of this compound has been explored through various studies:

  • Cell Line Studies : Compounds with similar structures have been tested on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxic effects at certain concentrations .
  • Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to target proteins involved in cancer cell proliferation, thus inhibiting tumor growth .

Antimicrobial Activity Summary

CompoundTarget OrganismMIC (µg/mL)Reference
AStaphylococcus aureus12
BEscherichia coli15
CCandida albicans≤25

Anticancer Activity Summary

CompoundCell LineIC50 (µM)Reference
DMCF-710
EA5498

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine rings allow it to form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The dimethoxyphenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article examines its biological activity through various studies, highlighting its mechanisms of action, efficacy against different diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound consists of a triazole ring connected to a pyridine carboxamide and a dimethoxyphenyl ethyl group. Its molecular formula and structure can be represented as follows:

Molecular Formula C17H20N4O3\text{Molecular Formula C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it showed moderate to high activity against Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Potential : In vitro studies have indicated that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical), CaCo-2 (colon), and others. The IC50 values for these compounds often fall below 10 µM, indicating strong potential for anticancer applications .
  • Anti-inflammatory Effects : Compounds with similar triazole structures have shown promising anti-inflammatory activity. For example, some derivatives exhibited ED50 values comparable to indomethacin, a common anti-inflammatory drug .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation .
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation pathways, although further studies are needed to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study 1 : A study examining the antimicrobial efficacy of triazole derivatives found that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria. The compound's structure allowed for better interaction with bacterial cell walls .
CompoundActivity Against S. aureusIC50 (µM)
Compound AModerate12
This compoundHigh8
  • Study 2 : In anticancer assays using various human cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value below 10 µM for several lines. This suggests its potential as a lead compound for further development in oncology .
Cell LineIC50 (µM)
HeLa9
CaCo-27
H9c215

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of triazole-containing carboxamides typically involves coupling reactions or alkylation steps. For example, a base-mediated alkylation strategy using K₂CO₃ in DMF at room temperature has been validated for structurally similar 1,2,4-triazole derivatives . Optimizing stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) and reaction time (12–24 hours) can improve yields. Additionally, purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound. For triazole ring formation, cyclization reactions using hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) are common .

Q. How can X-ray crystallography resolve the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography . Crystals can be grown via slow evaporation of a saturated DMSO/water solution. Key parameters to report include bond angles, torsion angles of the triazole and pyridine rings, and intermolecular interactions (e.g., hydrogen bonds involving the carboxamide group). A related triazole-pyridine carboxamide structure was resolved with an R-factor < 0.05, demonstrating high precision .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

Methodological Answer: For enzyme inhibition studies, fluorometric or colorimetric assays targeting kinases or oxidoreductases are recommended. For example:

  • Cytochrome P450 inhibition : Use human liver microsomes with probe substrates (e.g., CYP3A4 with midazolam) .
  • Receptor binding : Radioligand displacement assays (e.g., for G-protein-coupled receptors) with competitive binding curves.
  • Antioxidant activity : DPPH radical scavenging assays at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between batches?

Methodological Answer: Data inconsistencies often arise from impurities or polymorphic forms. Implement the following:

  • Purity analysis : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Target purity ≥ 95%.
  • Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Structural validation : Compare NMR (¹H/¹³C) and mass spectrometry (HRMS) data with literature values . If crystallography reveals conformational flexibility (e.g., rotamers), molecular dynamics simulations can assess stability .

Q. What computational approaches predict binding affinity to target enzymes, and how are they validated?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., triazole coordination to metal ions in enzymes).
  • Molecular dynamics (MD) : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å).
  • Validation : Compare computational binding energies with experimental IC₅₀ values from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, a ΔG of −8 kcal/mol in simulations should correlate with sub-µM affinity .

Q. What strategies mitigate byproduct formation during the alkylation step of the triazole moiety?

Methodological Answer: Byproducts often stem from over-alkylation or solvent adducts. Mitigation strategies include:

  • Controlled stoichiometry : Use 1.05 equivalents of alkylating agent to minimize di-alkylated species.
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Temperature modulation : Perform reactions at 0–5°C to slow kinetics and improve selectivity .
  • In situ monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and terminate at 85–90% conversion.

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